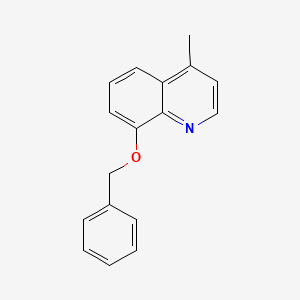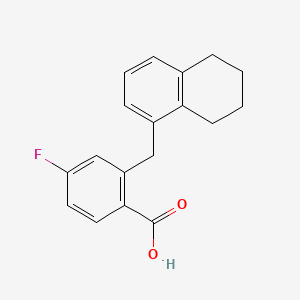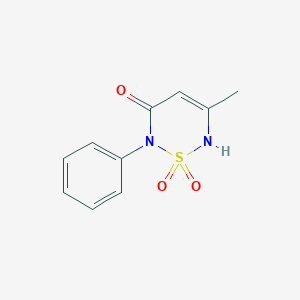
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea derivatives and appropriate aldehydes or ketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Use as a component in agrochemicals.
Manufacturing: Application in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiadiazine Derivatives: Compounds with similar thiadiazine rings.
Sulfur-Nitrogen Heterocycles: Other heterocycles containing sulfur and nitrogen atoms.
Uniqueness
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione may exhibit unique properties such as specific reactivity patterns or biological activity that distinguish it from other similar compounds.
Propiedades
Número CAS |
106687-41-6 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
3-methyl-1,1-dioxo-6-phenyl-2H-1,2,6-thiadiazin-5-one |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(13)12(16(14,15)11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |
Clave InChI |
QJCXDVQOODSHCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(S(=O)(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


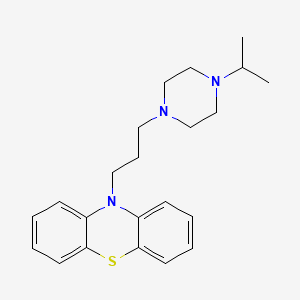
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
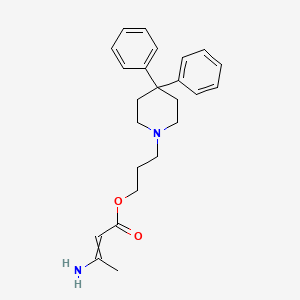


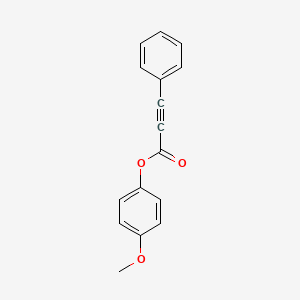
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)

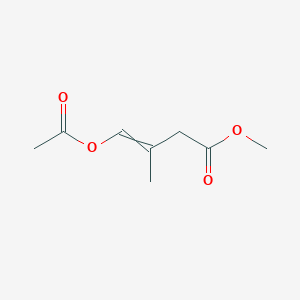
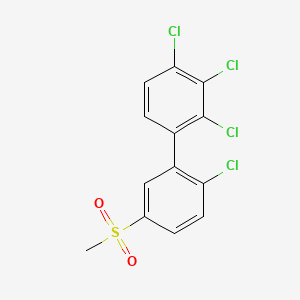
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
